N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been studied for their potential applications in various fields of research and industry.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazoles are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiazole core, with additional functional groups attached at specific positions. These include two methoxy groups at the 5 and 6 positions of the benzothiazole ring, a tosyl group at the 4 position, and an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in condensation reactions, while the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring might contribute to its aromaticity .Scientific Research Applications
- Thiazole derivatives have shown promise as antitumor and cytotoxic agents. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .
- Research could explore whether N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibits urease inhibitory properties .
Antitumor and Cytotoxic Activity
Urease Inhibition
Antibacterial Activity
Mechanism of Action
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHNZGWNWIOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide |
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